An In-Depth Technical Guide to Angiotensin I Human Acetate Salt Hydrate for Advanced Research Applications
An In-Depth Technical Guide to Angiotensin I Human Acetate Salt Hydrate for Advanced Research Applications
This guide provides an in-depth technical overview of Angiotensin I human acetate salt hydrate, designed for researchers, scientists, and drug development professionals. It moves beyond basic data to offer practical insights into its handling, biological significance, and application in key experimental workflows, ensuring both scientific accuracy and methodological robustness.
Section 1: Physicochemical Properties and Critical Handling Protocols
Angiotensin I is a decapeptide that serves as a crucial, though largely inactive, precursor within the Renin-Angiotensin System (RAS).[1][2] Its precise physicochemical characteristics are fundamental to its use in experimental settings. The acetate salt hydrate form is commonly supplied for research purposes to improve stability and solubility.
Core Specifications
A summary of the essential quantitative data for Angiotensin I human acetate salt hydrate is presented below. Understanding these parameters is the first step in reliable experimental design.
| Property | Value | Source(s) |
| CAS Number | 70937-97-2 | [3][4] |
| Molecular Formula | C₆₂H₈₉N₁₇O₁₄ • xC₂H₄O₂ • yH₂O | [3] |
| Amino Acid Sequence | H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-OH | [3][4][5] |
| Molecular Weight | 1296.48 g/mol (anhydrous free base) | [2][3][4] |
| Appearance | Powder |
Note on Molecular Weight: The provided molecular weight of 1296.48 is for the peptide component (free base) only.[3] The actual weight of the salt hydrate will be higher and can vary between lots depending on the precise number of acetate (x) and water (y) molecules. For applications requiring highly precise molar concentrations, it is advisable to use the anhydrous free base weight for calculations and to purchase the peptide from a supplier that provides a lot-specific certificate of analysis detailing peptide purity and content.
Solubility and Stability: The Foundation of Reproducibility
The stability of peptide solutions is a critical variable that is often overlooked, leading to inconsistent results. The choice of solvent and storage conditions directly impacts the peptide's integrity.
-
Solubility: Angiotensin I human acetate salt is soluble in 0.1 M acetic acid at a concentration of 20 mg/ml, yielding a clear solution.[3] Using an acidic buffer is key to protonating acidic residues and preventing aggregation.
-
Aqueous Stability: In water at 1 mg/ml, the peptide's stability is limited. It is stable for approximately 4 days at room temperature.[3] However, significant degradation occurs over longer periods, with a 27% loss reported at 18 days and 62% at 25 days.[3]
-
Storage Recommendations: For short-term use, aqueous solutions should be stored at 0-5 °C for no longer than one week.[3] For long-term storage, it is imperative to prepare aliquots of the stock solution and store them at -20 °C or below. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.
Protocol: Preparation of a Validated Stock Solution
This protocol ensures the preparation of a stable and reliable Angiotensin I stock solution.
-
Pre-analytical Check: Before opening, bring the vial of lyophilized peptide to room temperature to prevent condensation of moisture.
-
Reconstitution: Using a calibrated pipette, add the required volume of sterile 0.1 M acetic acid to the vial to achieve the desired concentration (e.g., 10 mg/ml).
-
Solubilization: Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking, which can cause peptide oxidation or shearing.
-
Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment.
-
Storage: Store the aliquots at -20°C. When needed, thaw a single aliquot on ice and use it immediately. Discard any unused portion of the thawed aliquot.
Section 2: Biological Context: The Renin-Angiotensin System (RAS)
Angiotensin I is the central intermediate in the RAS, a critical hormonal cascade that regulates blood pressure and fluid homeostasis.[6][7] It is generated when the enzyme renin, secreted from the kidneys, cleaves the N-terminus of the precursor protein angiotensinogen, which is produced by the liver.[1][6][7] Angiotensin I itself has minimal biological activity and must be further processed via two primary enzymatic pathways.[1][2]
-
The "Classical" Pathway: Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary endothelial cells, cleaves the C-terminal dipeptide (His-Leu) from Angiotensin I to produce the potent octapeptide, Angiotensin II.[6][8][9] Angiotensin II is the primary effector of the RAS, causing vasoconstriction, stimulating aldosterone secretion, and promoting sodium retention through its interaction with the AT1 receptor.[6][10]
-
The "Alternative" Pathway: A distinct axis of the RAS involves the conversion of Angiotensin I to the heptapeptide Angiotensin-(1-7) by various endopeptidases, including Neprilysin (NEP).[11] Angiotensin-(1-7) often exerts counter-regulatory effects to Angiotensin II, such as vasodilation and anti-proliferative actions, primarily through the Mas receptor.[6]
This dual-pathway system provides a sophisticated mechanism for homeostatic control, and Angiotensin I sits at the critical juncture between these two opposing arms.
Section 3: Core Experimental Methodologies
Angiotensin I is a fundamental tool in cardiovascular research, primarily as a substrate for studying ACE activity and for quantifying the dynamics of the RAS.
Workflow: Quantification by Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography is the gold standard for separating and quantifying angiotensin peptides from complex biological matrices. The causality for using RP-HPLC lies in its ability to resolve peptides with minor structural differences, ensuring accurate measurement.
Protocol: HPLC-Based Quantification of Angiotensin I
This protocol is adapted from established methods for angiotensin peptide analysis.[12]
-
Sample Preparation (Solid Phase Extraction): a. Thaw plasma samples on ice. b. Condition a Sep-Pak C18 column by washing sequentially with methanol and then water. c. Apply the plasma sample to the column. The peptides will bind to the stationary phase. d. Wash the column with water to remove unbound proteins and salts. e. Elute the angiotensin peptides using an appropriate solvent (e.g., 80% methanol in water). f. Dry the eluate completely using a vacuum centrifuge. g. Reconstitute the dried peptide extract in the initial mobile phase for HPLC injection.
-
HPLC System Configuration: a. Column: C18 reversed-phase column. b. Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in water. c. Mobile Phase B: 100% Acetonitrile with 0.05% TFA. d. Flow Rate: Typically 0.35 - 1.0 ml/min.[12]
-
Chromatographic Separation: a. Equilibrate the column with the initial mobile phase conditions (e.g., 15% Mobile Phase B). b. Inject the reconstituted sample. c. Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 15-40% B over 20 minutes).[12] This gradient is crucial for separating the different angiotensin peptides based on their hydrophobicity.
-
Detection and Quantification: a. Monitor the column eluent using a UV detector at 214-228 nm, which corresponds to the peptide bond absorbance. b. Identify the Angiotensin I peak by comparing its retention time to that of a purified standard. c. Quantify the amount of Angiotensin I by integrating the area under the peak and comparing it to a standard curve generated from known concentrations of the Angiotensin I standard.
Workflow: ACE Kinetic Assay
This is a primary application for Angiotensin I, which acts as the natural substrate for ACE. However, for high-throughput screening of ACE inhibitors, synthetic fluorogenic substrates are often used for their convenience and sensitivity. The principle remains rooted in measuring the catalytic activity of ACE.
Protocol: Fluorometric ACE Activity Assay
This protocol describes a self-validating system for screening ACE inhibitors, adapted from commercially available kits and literature.[13][14]
-
Reagent Preparation: a. Prepare Assay Buffer as specified by the kit or literature (typically HEPES-based with NaCl and ZnCl₂).[14] b. Dilute the ACE enzyme (positive control) and the fluorogenic substrate to their working concentrations in Assay Buffer. c. Prepare serial dilutions of the test compounds (potential inhibitors).
-
Assay Plate Setup (96-well format): a. Sample Wells: Add Assay Buffer, ACE enzyme, and a specific concentration of the test compound. b. Positive Control Wells: Add Assay Buffer and ACE enzyme. This well represents 100% enzyme activity. c. Negative Control Wells: Add Assay Buffer only (no enzyme). This measures background fluorescence. d. Pre-incubate the plate at 37°C for 5-10 minutes to allow inhibitors to bind to the enzyme.
-
Reaction Initiation and Measurement: a. Set the fluorescence plate reader to the appropriate excitation/emission wavelengths for the substrate (e.g., Ex: 320 nm, Em: 405 nm).[13] b. Initiate the reaction by adding the fluorogenic substrate to all wells simultaneously, preferably using a multichannel pipette. c. Immediately begin reading the fluorescence in kinetic mode, taking measurements every minute for 5-10 minutes.
-
Data Analysis: a. For each well, plot fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate. b. Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (Rate_Sample / Rate_PositiveControl)] x 100 c. Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
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Pathways for the generation and metabolism of angiotensin peptides. ResearchGate. Available from: [Link]
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Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors. SpringerLink. Available from: [Link]
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Angiotensin Pathways: Unlocking the Secrets to Blood Pressure Regulation and Beyond. Bocascientific. Available from: [Link]
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ACE kinetic - BUHLMANN - Clinical Chemistry - FDA Exempt. BÜHLMANN Laboratories AG. Available from: [Link]
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Human Angiotensin I Converting Enzyme Structure Revealed. European Synchrotron Radiation Facility (ESRF). Available from: [Link]
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Angiotensin I Definition - Anatomy and Physiology II Key Term. Fiveable. Available from: [Link]
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Angiotensin I | C62H89N17O14. PubChem, National Center for Biotechnology Information. Available from: [Link]
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Angiotensin. Wikipedia. Available from: [Link]
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Evaluation of a kinetic assay for angiotensin converting enzyme. PubMed, National Library of Medicine. Available from: [Link]
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Angiotensin-I-converting enzyme and its relatives. Genome Biology, BioMed Central. Available from: [Link]
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ACE Inhibitor Pathway. Antibodies-online.com. Available from: [Link]
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Measurement of Angiotensin Peptides: HPLC-RIA. PMC, National Center for Biotechnology Information. Available from: [Link]
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Determination of angiotensin I-converting enzyme activity in cell culture using fluorescence resonance energy transfer peptides. ResearchGate. Available from: [Link]
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Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. PMC, National Center for Biotechnology Information. Available from: [Link]
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Ang I (1-10) (human, mouse, sheep, pig, and rat). CellMosaic. Available from: [Link]
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Structure and functions of angiotensinogen. PMC, National Center for Biotechnology Information. Available from: [Link]
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A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides. ResearchGate. Available from: [Link]
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Sensitive SPE-HPLC method to determine a novel angiotensin-AT1 antagonist in biological samples. PubMed, National Library of Medicine. Available from: [Link]
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Radiolabeled receptor binding assay. ResearchGate. Available from: [Link]
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Radioligand binding assays: application of [(125)I]angiotensin II receptor binding. PubMed, National Library of Medicine. Available from: [Link]
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Determination of Angiotensin-(1-7) with HPLC/Fluorescence-Detection. PubMed, National Library of Medicine. Available from: [Link]
-
Development of a designed comparison method based on isotope dilution liquid chromatography–tandem mass spectrometry for determining plasma renin activity. Analytical Methods, Royal Society of Chemistry. Available from: [Link]
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Prospecting of Novel Angiotensin I-Converting Enzyme Inhibitory Peptides from Bone Collagen of Pelodiscus sinensis by Computer-Aided Screening, Molecular Docking, and Network Pharmacology. MDPI. Available from: [Link]
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Receptor Binding Assay - Part 1. YouTube. Available from: [Link]
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